Anthraquinone-2-carbonyl Chloride
Overview
Description
Anthraquinone-2-carbonyl Chloride is a chemical compound that has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .
Synthesis Analysis
Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and then using the unique property of the quinones’ moiety to generate reactive oxygen species (ROS) in response to UV irradiation .Molecular Structure Analysis
The molecular formula of Anthraquinone-2-carbonyl Chloride is C15H7ClO3. It has a molecular weight of 270.66 g/mol . The IUPAC name is 9,10-dioxoanthracene-2-carbonyl chloride .Chemical Reactions Analysis
Anthraquinone-2-carbonyl Chloride has been used as a derivatization reagent for amines. The anthraquinone-tagged amines are separated and then UV-irradiated when they pass through a photoreactor to generate ROS from the quinone moiety of the derivative .Physical And Chemical Properties Analysis
Anthraquinone-2-carbonyl Chloride is a solid at 20 degrees Celsius. It has a topological polar surface area of 51.2 Ų. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
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Anticancer Agents
- Field : Medical and Pharmaceutical Research .
- Application : Anthraquinones, including Anthraquinone-2-carbonyl Chloride, are used as core chemical templates for the development of new anticancer agents . They inhibit cancer progression by targeting essential cellular proteins .
- Method : Structural modifications are made to the anthraquinone-based compounds to develop new anticancer agents .
- Results : The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .
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High-Performance Liquid Chromatography (HPLC)
- Field : Analytical Chemistry .
- Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines in HPLC analysis to improve detection sensitivity .
- Method : Amines such as tryptamine and phenethylamine are derivatized with Anthraquinone-2-carbonyl Chloride and then injected into an HPLC system equipped with an online photoreactor .
- Results : Under optimized conditions, the limits of detection for tryptamine and phenethylamine were 124 and 84 nM, respectively .
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Derivatization Reagent for Alcohols
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Aerobic Photooxidative Hydroxylation of Boronic Acids
- Field : Organic Chemistry .
- Application : Anthraquinone-2-carbonyl Chloride is used in the synthesis of a polymeric photosensitizer for the aerobic photooxidative hydroxylation of boronic acids .
- Method : The polymeric photosensitizer is synthesized by the condensation of Anthraquinone-2-carbonyl Chloride with poly (2-hydroxyethyl methacrylate) (PHEMA) .
- Results : The photo-oxidative hydroxylation of boronic acids using the anthraquinone-containing polymeric photosensitizer was shown to exhibit high efficiency and broad scope .
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Aerobic Photooxidation of Thioethers
- Field : Organic Chemistry .
- Application : Anthraquinone-2-carbonyl Chloride is used in the synthesis of a polymeric photosensitizer for the aerobic photooxidation of thioethers .
- Method : The polymeric photosensitizer is synthesized by the reaction of Anthraquinone-2-carbonyl Chloride with poly(2-hydroxyethyl methacrylate) (PHEMA) .
- Results : The reaction yielded sulfoxides highly chemoselectively in excellent yields with good substrate tolerance .
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Derivatization Reagent for Amines and Phenols
- Field : Analytical Chemistry .
- Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and phenols in HPLC-UV and LC-MS analyses .
- Method : Amines and phenols are derivatized with Anthraquinone-2-carbonyl Chloride to form colored and ionizable derivatives through amidation and esterification reactions .
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Pharmacological Activities
- Field : Pharmacology .
- Application : Anthraquinone compounds, including Anthraquinone-2-carbonyl Chloride, exhibit a wide range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, antioxidant, antidiabetic, antiviral, hepatobiliary, visual, antiaging, anti-mutation, anti-ultraviolet, sleep-promoting, and hypotensive therapeutic applications .
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Derivatization Reagent for Amines and Phenols
- Field : Analytical Chemistry .
- Application : Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and phenols in HPLC-UV and LC-MS analyses .
- Method : Amines and phenols are derivatized with Anthraquinone-2-carbonyl Chloride to form colored and ionizable derivatives through amidation and esterification reactions .
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Derivatization Reagent for Alcohols
Future Directions
properties
IUPAC Name |
9,10-dioxoanthracene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNWQJOASAMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567134 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone-2-carbonyl Chloride | |
CAS RN |
6470-87-7 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthraquinone-2-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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